5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-1H-indole
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Overview
Description
5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-1H-indole is a synthetic compound that combines the structural features of both indole and piperazine moieties. Indole derivatives are known for their wide range of biological activities, while piperazine derivatives are commonly used in pharmaceuticals due to their versatile chemical properties. This compound is of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Indole Derivatives
The compound is an indole derivative. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are of wide interest because of their diverse biological and clinical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-1H-indole typically involves the condensation of an indole derivative with a piperazine derivative. One common method includes the reaction of 1H-indole-3-carboxylic acid with 1-(2-fluoroethyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-fluoroethyl)piperazine: Shares the piperazine moiety but lacks the indole structure.
Indole-3-carboxylic acid: Contains the indole moiety but lacks the piperazine structure.
5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-2-methoxypyrimidine: Similar structure with a pyrimidine ring instead of an indole ring.
Uniqueness
5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-1H-indole is unique due to the combination of the indole and piperazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-(1H-indol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c16-4-6-18-7-9-19(10-8-18)15(20)13-1-2-14-12(11-13)3-5-17-14/h1-3,5,11,17H,4,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRVDYHTQSNTMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)C2=CC3=C(C=C2)NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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